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L-Histidine 7-amido-4-methylcoumarin - 191723-64-5

L-Histidine 7-amido-4-methylcoumarin

Catalog Number: EVT-248685
CAS Number: 191723-64-5
Molecular Formula: C16H16N4O3
Molecular Weight: 312.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Histidine 7-amido-4-methylcoumarin is a compound that integrates the amino acid L-histidine with a coumarin derivative, specifically 7-amido-4-methylcoumarin. This compound is notable for its applications in biochemical research, particularly as a substrate for various proteases due to the fluorescent properties of the coumarin moiety. The fluorescence allows for sensitive detection in enzymatic assays, making it valuable in studying enzyme kinetics and mechanisms.

Source

The compound can be synthesized through various organic chemistry methods, often involving the coupling of L-histidine with 7-amido-4-methylcoumarin. The availability of this compound is supported by various chemical suppliers and research articles that detail its synthesis and applications.

Classification

L-Histidine 7-amido-4-methylcoumarin is classified as a fluorogenic substrate and falls under the category of coumarin derivatives. It is particularly relevant in the fields of biochemistry and molecular biology due to its role in studying enzyme activity.

Synthesis Analysis

Methods

The synthesis of L-histidine 7-amido-4-methylcoumarin typically involves the following steps:

  1. Formation of the Coumarin Derivative: The base structure, 7-amido-4-methylcoumarin, is synthesized first. This can be achieved through various reactions, including acylation or amidation processes.
  2. Coupling with L-Histidine: The next step involves coupling the synthesized coumarin derivative with L-histidine. This can be done using standard peptide coupling techniques, such as using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the carboxylic acid group of L-histidine and the amine group of the coumarin derivative.

Technical Details

The synthesis often requires careful control of reaction conditions, including pH and temperature, to ensure high yields and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to characterize the final product.

Molecular Structure Analysis

Structure

L-Histidine 7-amido-4-methylcoumarin has a complex molecular structure characterized by:

  • Molecular Formula: C₁₆H₁₆N₄O
  • Molecular Weight: 312.25 g/mol
  • Functional Groups: Contains an amine group from L-histidine and a coumarin moiety that contributes to its fluorescent properties.

Data

The molecular structure can be visualized through computational chemistry tools that allow for modeling and analysis of intermolecular interactions, stability, and reactivity.

Chemical Reactions Analysis

Reactions

L-Histidine 7-amido-4-methylcoumarin participates in several chemical reactions:

  1. Hydrolysis: Under certain conditions, the amide bond can undergo hydrolysis, releasing L-histidine and 4-methylcoumarin.
  2. Enzymatic Reactions: The compound acts as a substrate for various proteases, where it can be cleaved to yield fluorescent products. This property is exploited in biochemical assays to measure protease activity.

Technical Details

The kinetics of these reactions can be studied using fluorescence spectroscopy, allowing researchers to monitor changes in fluorescence intensity corresponding to substrate cleavage.

Mechanism of Action

Process

The mechanism of action for L-histidine 7-amido-4-methylcoumarin primarily involves its interaction with proteolytic enzymes:

  1. Substrate Binding: The compound binds to the active site of proteases.
  2. Cleavage: Upon binding, the enzyme catalyzes the cleavage of the amide bond, leading to the release of fluorescent products.
  3. Fluorescence Emission: The released products exhibit enhanced fluorescence, which can be quantitatively measured.

Data

Kinetic studies often reveal Michaelis-Menten behavior, allowing for determination of enzyme kinetics parameters such as VmaxV_{max} (maximum velocity) and KmK_m (Michaelis constant).

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the electrophilic nature of the carbonyl carbon in the amide bond.

Relevant data from studies indicate that this compound exhibits significant photophysical properties due to its coumarin component, which is beneficial for fluorescence-based applications.

Applications

L-Histidine 7-amido-4-methylcoumarin has several scientific uses:

  1. Protease Activity Measurement: Widely used as a fluorogenic substrate in assays to measure protease activity.
  2. Biochemical Research: Utilized in studies involving enzyme kinetics and mechanisms.
  3. Drug Development: Potentially useful in developing inhibitors or modulators targeting specific proteases involved in disease processes.
Enzymatic Roles and Substrate Specificity of L-Histidine 7-amido-4-methylcoumarin in Proteolytic Systems

Mechanisms of Protease Recognition and Cleavage Kinetics

Proteases recognize H-His-AMC through specific interactions between the enzyme’s active site and the substrate’s histidine moiety. The catalytic mechanism involves nucleophilic attack on the amide bond, releasing fluorescent AMC. Kinetic parameters (KM, kcat) are determined via Michaelis-Menten analysis, where fluorescence increase correlates with reaction progress [4]. This compound is particularly valuable for characterizing metalloproteases like Plasmodium M1 aminopeptidases, which exhibit broad P1 residue specificity. For example, PfA-M1 (Plasmodium falciparum M1 aminopeptidase) processes H-His-AMC with moderate efficiency (kcat/KM ~10⁴ M⁻¹s⁻¹), while P. berghei M1 shows enhanced activity for charged residues like histidine [4].

Metal ion dependence profoundly impacts kinetics. M17 aminopeptidases require cobalt cofactors for optimal activity, and substitutions (e.g., Zn²⁺ or Mn²⁺) alter catalytic rates by >50% [4]. Inhibition studies using bestatin (a metalloprotease inhibitor) demonstrate competitive binding, with inhibition constants (Ki) varying across Plasmodium species—highlighting subtle active-site differences [4].

Comparative Analysis of Substrate Efficiency Across Serine, Cysteine, and Metalloproteases

H-His-AMC serves as a cross-class substrate but exhibits varying efficiencies due to divergent active-site architectures:

Table 1: Kinetic Parameters of H-His-AMC Across Protease Classes

Protease ClassRepresentative EnzymeKM (μM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
MetalloproteasePfA-M1 (P. falciparum)40–1000.5–2.0~2.5 × 10⁴
MetalloproteasePv-M1 (P. vivax)10–305.0–8.0~4.0 × 10⁵
Serine ProteaseTrypsin-like>200<0.1~5.0 × 10²
Cysteine ProteaseCathepsin H50–801.0–3.0~3.0 × 10⁴

Data derived from [4] [7] [8].

  • Metalloproteases: Highest efficiency due to conserved metal-coordinating residues that polarize the scissile bond. Pv-M1 exhibits 16-fold greater kcat/KM than PfA-M1, attributed to structural dynamicity [4].
  • Serine Proteases: Low efficiency, as their catalytic triads prefer substrates with arginine/lysine at P1 (e.g., Benzoyl-L-arginine-AMC) [7].
  • Cysteine Proteases: Moderate activity; cathepsin H cleaves H-His-AMC efficiently but favors arginine derivatives [8].

Role in Elucidating Peptidase Activity in Pathogen-Host Interaction Models

H-His-AMC is critical for studying proteolytic networks in infectious diseases:

  • Malaria Parasites: Plasmodium M1/M17 aminopeptidases digest host hemoglobin, releasing amino acids essential for parasite survival. H-His-AMC-based assays revealed species-specific kinetics: P. berghei M1 processes histidine-rich peptides faster than P. falciparum M1, informing drug design targeting these enzymes [4].
  • Cellular Protease Mapping: Real-time fluorescence enables tracking of protease activity in live cells during infection. For example, phagosomal proteolysis in macrophages can be monitored using AMC substrates [6].
  • Drug Discovery: This substrate identifies inhibitors of pathogen proteases. In Plasmodium, compound screens using H-His-AMC discovered bestatin-like inhibitors that block hemoglobin digestion [4].

Table 2: Research Applications of H-His-AMC in Pathogen Studies

ApplicationPathogen ModelKey Findings
Kinetic ProfilingPlasmodium spp.Species-specific substrate preferences
Inhibitor ScreeningMalaria parasitesDual-target inhibitors of M1/M17 enzymes
Cellular Protease ImagingMacrophage infectionReal-time phagosomal proteolysis quantification

Properties

CAS Number

191723-64-5

Product Name

L-Histidine 7-amido-4-methylcoumarin

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

InChI

InChI=1S/C16H16N4O3/c1-9-4-15(21)23-14-6-10(2-3-12(9)14)20-16(22)13(17)5-11-7-18-8-19-11/h2-4,6-8,13H,5,17H2,1H3,(H,18,19)(H,20,22)/t13-/m0/s1

InChI Key

YSUYDFDITKBMJW-ZDUSSCGKSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)N

Synonyms

L-Histidine7-amido-4-methylcoumarin;191723-64-5;AmbotzHAA7680;H-His-AMC;CTK8E9766;MolPort-008-268-093;ZINC2517181;7317AH;AKOS015911547;RT-013520;H-2350;I14-38109

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CN=CN3)N

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